![molecular formula C20H16N2O5S2 B2432819 N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 922057-81-6](/img/structure/B2432819.png)
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide
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Description
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide, also known as 2C-T-7, is a synthetic compound that belongs to the family of phenethylamines. It is a popular research chemical that is used in various scientific studies due to its unique properties.
Scientific Research Applications
Antifungal and Antimicrobial Properties
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide and its derivatives have shown potential in antifungal and antimicrobial applications. Studies on similar thiazolyl benzamide derivatives have demonstrated their effectiveness against various fungal and bacterial strains, highlighting their potential as antimicrobial agents (Narayana et al., 2004); (Bikobo et al., 2017); (Chawla, 2016).
Anticancer Activity
Several benzamide derivatives, including those structurally related to N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide, have been investigated for their anticancer properties. Research has demonstrated these compounds' effectiveness against various cancer cell lines, including breast, lung, and colon cancer cells, suggesting their potential in cancer treatment (Ravinaik et al., 2021); (Yılmaz et al., 2015).
Supramolecular Gelators
Compounds related to N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide have been explored for their role as supramolecular gelators. Their ability to form gels in certain solvents through non-covalent interactions indicates potential applications in materials science and drug delivery systems (Yadav & Ballabh, 2020).
Photodynamic Therapy
Research on benzamide derivatives with similar structures has shown their utility in photodynamic therapy, particularly in the treatment of cancer. These compounds exhibit properties like high singlet oxygen quantum yield, which are essential for effective photodynamic therapy (Pişkin et al., 2020).
Electrophysiological Activity
Benzamide derivatives, including those structurally akin to N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide, have been studied for their cardiac electrophysiological activity. They show potential as class III antiarrhythmic agents, indicating possible uses in cardiac health and treatment of arrhythmias (Morgan et al., 1990); (Ellingboe et al., 1992).
properties
IUPAC Name |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S2/c1-26-13-7-8-16-12(9-13)10-17(27-16)15-11-28-20(21-15)22-19(23)14-5-3-4-6-18(14)29(2,24)25/h3-11H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPOQSHJAQKUEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide |
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